7,7,8,8-Tetracyanoquinodimethane
7,7,8,8-Tetracyanoquinodimethane
7,7,8,8-Tetracyanoquinodimethane (TNCQ) is a strong electron acceptor as it has four cyano groups and π-conjugation bonds that form charge transferring chains and ion radical salts which are mainly used as p-dopants for the fabrication of a variety of semiconductor applications.
Tetracyanoquinodimethane is a quinodimethane that is p-quinodimethane in which the methylidene hydrogens are replaced by cyano groups. It is an alicyclic compound, a nitrile and a quinodimethane. It derives from a p-quinodimethane.
Tetracyanoquinodimethane is a quinodimethane that is p-quinodimethane in which the methylidene hydrogens are replaced by cyano groups. It is an alicyclic compound, a nitrile and a quinodimethane. It derives from a p-quinodimethane.
Brand Name:
Vulcanchem
CAS No.:
1518-16-7
VCID:
VC20970547
InChI:
InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H
SMILES:
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
Molecular Formula:
C12H4N4
Molecular Weight:
204.19 g/mol
7,7,8,8-Tetracyanoquinodimethane
CAS No.: 1518-16-7
Cat. No.: VC20970547
Molecular Formula: C12H4N4
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7,7,8,8-Tetracyanoquinodimethane (TNCQ) is a strong electron acceptor as it has four cyano groups and π-conjugation bonds that form charge transferring chains and ion radical salts which are mainly used as p-dopants for the fabrication of a variety of semiconductor applications. Tetracyanoquinodimethane is a quinodimethane that is p-quinodimethane in which the methylidene hydrogens are replaced by cyano groups. It is an alicyclic compound, a nitrile and a quinodimethane. It derives from a p-quinodimethane. |
|---|---|
| CAS No. | 1518-16-7 |
| Molecular Formula | C12H4N4 |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
| Standard InChI | InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H |
| Standard InChI Key | PCCVSPMFGIFTHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
| Canonical SMILES | C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
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